molecular formula C19H18N2O2 B2822230 (2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide CAS No. 464908-73-4

(2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide

Cat. No.: B2822230
CAS No.: 464908-73-4
M. Wt: 306.365
InChI Key: VLTVRBHZABLMLQ-FOWTUZBSSA-N
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Description

(2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide is an organic compound with a complex structure that includes cyano, ethylphenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide typically involves the reaction of 2-ethylphenylamine with 2-methoxybenzaldehyde in the presence of a base to form an imine intermediate. This intermediate then undergoes a Knoevenagel condensation with malononitrile to yield the desired acrylamide compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(2-methylphenyl)-3-(2-methoxyphenyl)acrylamide: Similar structure but with a methyl group instead of an ethyl group.

    (2E)-2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide: Similar structure but with the methoxy group in a different position on the aromatic ring.

Uniqueness

(2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of the cyano, ethylphenyl, and methoxyphenyl groups provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

(E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-14-8-4-6-10-17(14)21-19(22)16(13-20)12-15-9-5-7-11-18(15)23-2/h4-12H,3H2,1-2H3,(H,21,22)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTVRBHZABLMLQ-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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